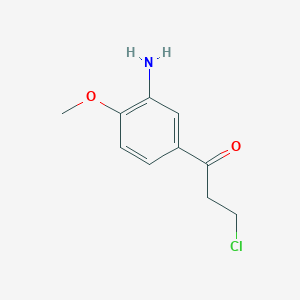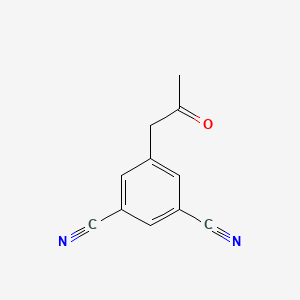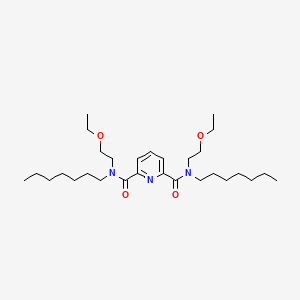
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two ethoxyethyl groups and two heptyl chains attached to a pyridine-2,6-dicarboxamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ethoxyethylamine and heptylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The ethoxyethyl and heptyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyethyl groups may yield ethoxyacetic acid, while reduction of the amide bonds may produce the corresponding amines.
Applications De Recherche Scientifique
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N2,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~,N~6~-Bis(2-methoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide
- N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-dihexylpyridine-2,6-dicarboxamide
- N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxylate
Uniqueness
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide is unique due to the presence of both ethoxyethyl and heptyl groups, which confer specific chemical and physical properties. These groups enhance the compound’s solubility, stability, and ability to form complexes with metal ions, making it distinct from similar compounds.
Propriétés
Numéro CAS |
102574-32-3 |
|---|---|
Formule moléculaire |
C29H51N3O4 |
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
2-N,6-N-bis(2-ethoxyethyl)-2-N,6-N-diheptylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C29H51N3O4/c1-5-9-11-13-15-20-31(22-24-35-7-3)28(33)26-18-17-19-27(30-26)29(34)32(23-25-36-8-4)21-16-14-12-10-6-2/h17-19H,5-16,20-25H2,1-4H3 |
Clé InChI |
GYTMDHALHSUHKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(CCOCC)C(=O)C1=NC(=CC=C1)C(=O)N(CCCCCCC)CCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



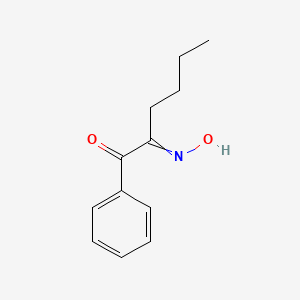

![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
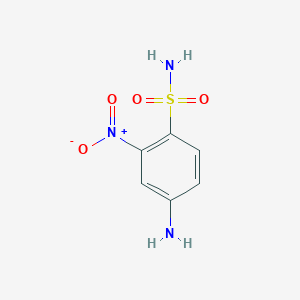

![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)
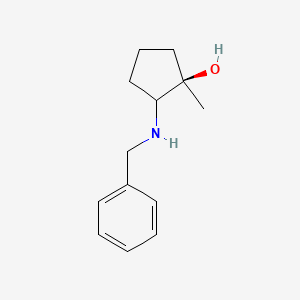

![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)

